

A Comprehensive Technical Guide to 2-(Dimethylamino)butanoic Acid: Identification, Synthesis, and Analysis

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Compound of Interest

Compound Name:	2-(Dimethylamino)butanoic acid
CAS No.:	170941-86-3
Cat. No.:	B068938

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Executive Summary: This document provides a detailed scientific guide on **2-(Dimethylamino)butanoic acid**, a substituted short-chain fatty acid of interest to researchers in organic synthesis and drug development. Due to the limited availability of public data on this specific molecule, this guide establishes a foundational understanding by detailing its chemical identifiers and physicochemical properties. Where direct experimental data is unavailable, this guide provides expert-derived predictions and discusses established methodologies for its synthesis and analytical characterization, drawing parallels with closely related structural isomers and analogs. This approach ensures a scientifically rigorous and practical resource for professionals in the field.

Chemical Identification and Nomenclature

Accurate identification is the cornerstone of all chemical research and development. **2-(Dimethylamino)butanoic acid** is a chiral molecule, existing as two distinct enantiomers, (2S) and (2R), as well as a racemic mixture. It is crucial to distinguish this compound from its

structural isomer, 4-(Dimethylamino)butanoic acid, where the dimethylamino group is located on the terminal carbon.

The primary identifier for any chemical substance is its CAS (Chemical Abstracts Service) Registry Number. The (2S)-enantiomer has been assigned a specific CAS number.

Table 1: Core Identifiers for **2-(Dimethylamino)butanoic Acid** and a Key Isomer

Identifier	2-(Dimethylamino)butanoic Acid	4-(Dimethylamino)butanoic Acid Hydrochloride[1]
IUPAC Name	2-(Dimethylamino)butanoic acid	4-(Dimethylamino)butanoic acid hydrochloride
CAS Number	(2S)-enantiomer: 1448220-61-8	69954-66-1
Molecular Formula	C ₆ H ₁₃ NO ₂	C ₆ H ₁₃ NO ₂ ·HCl
Molecular Weight	131.17 g/mol	167.63 g/mol
Canonical SMILES	CCC(C(=O)O)N(C)C	C1N(C(C1)C(=O)O)C
InChI Key	RDTALXUBMCLWBB-UHFFFAOYSA-N	

Physicochemical and Spectroscopic Properties

Predicting the physicochemical properties of a molecule is essential for designing experimental protocols, including reaction conditions, purification methods, and analytical techniques.

Predicted Physicochemical Properties

The properties listed below are predicted based on the chemical structure of **2-(Dimethylamino)butanoic acid**, as extensive experimental data is not readily available. These predictions are derived from established chemical principles.

Table 2: Predicted Physicochemical Properties of **2-(Dimethylamino)butanoic Acid**

Property	Predicted Value/Information	Rationale and Context
Appearance	Colorless to pale yellow liquid or low-melting solid.	Similar short-chain amino acids are typically liquids or low-melting solids at room temperature.
Boiling Point	~180-200 °C (at atmospheric pressure)	The presence of both a carboxylic acid and a tertiary amine group allows for hydrogen bonding, leading to a relatively high boiling point compared to non-polar molecules of similar molecular weight.
Melting Point	Not available	Will be dependent on the crystalline form (racemate vs. enantiomer).
Solubility	Soluble in water and polar organic solvents (e.g., methanol, ethanol).	The polar carboxylic acid and amino groups confer high water solubility.
pKa	Carboxylic Acid (pKa ₁): ~2.0-2.5 Dimethylamino (pKa ₂): ~9.5-10.5	The pKa of the carboxylic acid is lowered by the inductive effect of the adjacent amino group. The pKa of the tertiary amine is typical for such functional groups.

Predicted Spectroscopic Characteristics

Spectroscopic analysis is critical for structural elucidation and purity assessment. Below are the expected characteristics for **2-(Dimethylamino)butanoic acid** in ¹H NMR, ¹³C NMR, and Mass Spectrometry.

- ^1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. For comparison, the ^1H NMR of butanoic acid shows four distinct proton environments[2]. In **2-(dimethylamino)butanoic acid**, we would expect:
 - A triplet for the methyl protons ($-\text{CH}_3$) of the ethyl group.
 - A multiplet for the methylene protons ($-\text{CH}_2-$) of the ethyl group, coupled to both the adjacent methyl and methine protons.
 - A singlet for the six equivalent protons of the two methyl groups on the nitrogen atom ($-\text{N}(\text{CH}_3)_2$).
 - A triplet or multiplet for the single proton on the alpha-carbon ($-\text{CH}(\text{N})-$), coupled to the adjacent methylene group.
 - A broad singlet for the acidic proton of the carboxylic acid ($-\text{COOH}$), which may be exchangeable with D_2O .
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton. We anticipate six distinct carbon signals:
 - One signal for the methyl carbon of the ethyl group.
 - One signal for the methylene carbon of the ethyl group.
 - One signal for the two equivalent methyl carbons of the dimethylamino group.
 - One signal for the alpha-carbon, shifted downfield due to the attachment of both nitrogen and the carbonyl group.
 - One signal for the carbonyl carbon of the carboxylic acid, which will be the most downfield-shifted signal.
- Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak ($[\text{M}]^+$) at $m/z = 131$. The fragmentation pattern would likely involve:

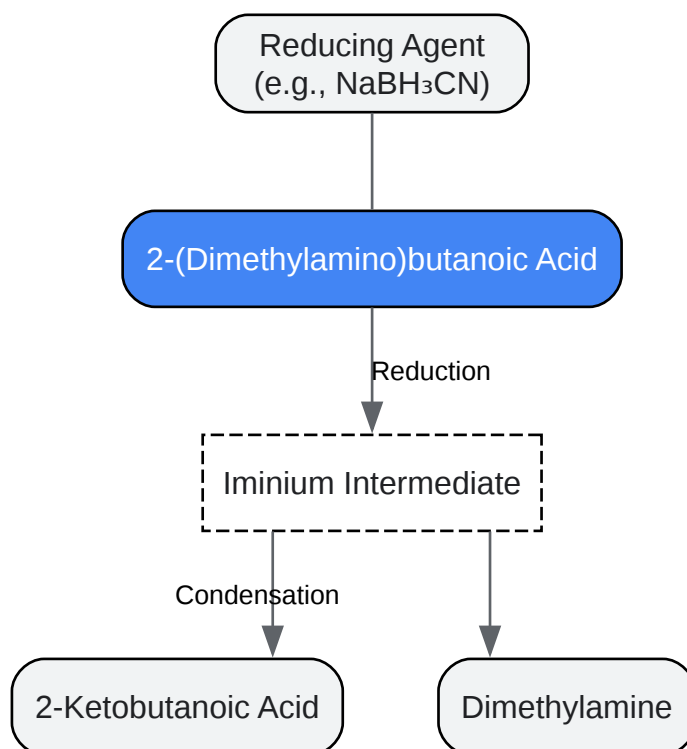
- Loss of the carboxyl group (-COOH, 45 Da), leading to a fragment at $m/z = 86$.
- Alpha-cleavage, with fragmentation adjacent to the nitrogen atom, which is a common pathway for amines.
- For comparison, the mass spectrum of butanoic acid shows a molecular ion peak at $m/z=88$ and prominent fragments from the loss of various parts of the alkyl chain[3][4].

Synthesis and Manufacturing Strategies

While a specific, optimized industrial synthesis for **2-(Dimethylamino)butanoic acid** is not publicly documented, its structure lends itself to established synthetic routes for α -amino acids. A logical and robust approach would be the reductive amination of 2-ketobutanoic acid.

Retrosynthetic Analysis and Proposed Pathway

The core of this synthetic strategy is the formation of the C-N bond at the alpha-carbon. Reductive amination is a highly efficient and widely used method for this transformation.



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Caption: Reductive amination pathway for the synthesis of **2-(Dimethylamino)butanoic acid**.

Detailed Experimental Protocol (Proposed)

This protocol is a validated, general procedure for reductive amination and should be optimized for this specific substrate.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ketobutanoic acid (1.0 eq) in a suitable solvent such as methanol or acetonitrile.
- **Amine Addition:** Add dimethylamine (1.1 eq), either as a solution in a solvent or as a condensed gas, to the flask. The reaction is typically carried out at a slightly acidic pH (4-6) to promote iminium ion formation. Acetic acid can be used to adjust the pH.
- **Reductant Addition:** Slowly add a mild reducing agent, such as sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride (STAB) (1.2 eq), to the reaction mixture. These reagents are selective for the iminium ion over the ketone.
 - **Expert Insight:** NaBH_3CN and STAB are preferred over stronger reducing agents like NaBH_4 because they are more stable at the acidic pH required for the reaction and reduce the risk of reducing the starting ketone.
- **Reaction Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Workup and Purification:**
 - Quench the reaction by carefully adding an aqueous acid solution (e.g., 1M HCl) to neutralize any remaining reducing agent.
 - Wash the aqueous layer with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting materials.
 - Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the product.
 - Alternatively, the product can be purified using ion-exchange chromatography.

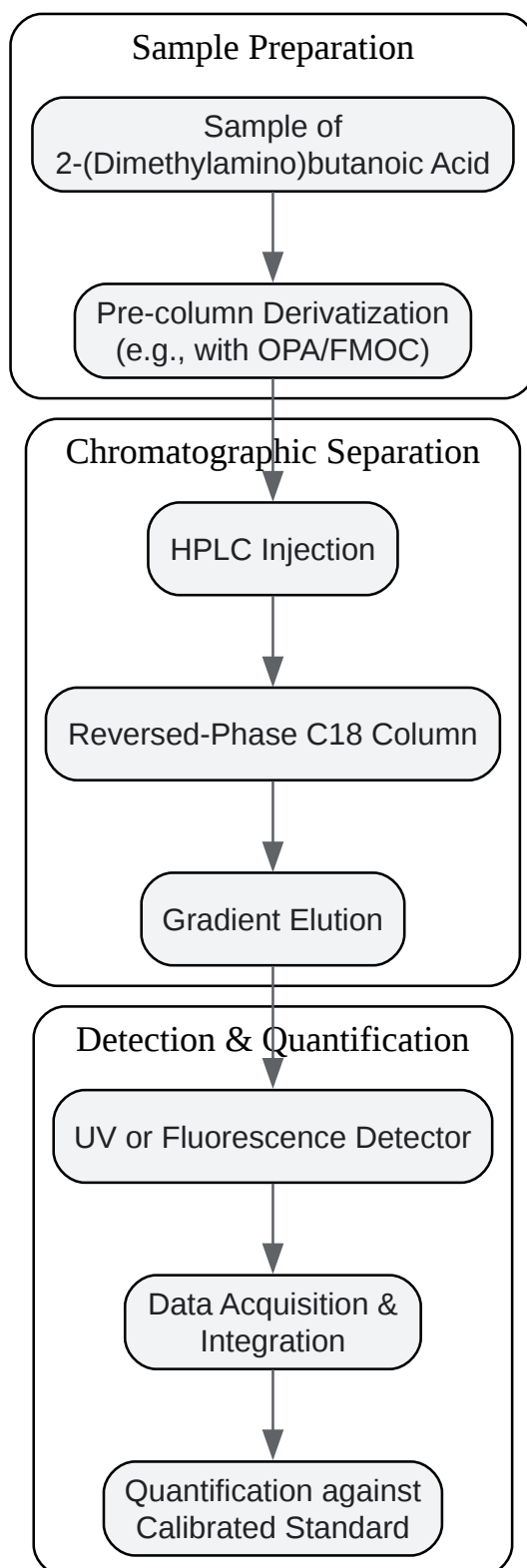
- Validation: The structure and purity of the final product should be confirmed using ^1H NMR, ^{13}C NMR, and MS, as described in Section 2.2.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and concentration of a chemical is paramount. For a non-chromophoric amino acid like **2-(Dimethylamino)butanoic acid**, High-Performance Liquid Chromatography (HPLC) with derivatization is the method of choice.^{[5][6][7]}

HPLC Analysis Workflow

The primary challenge in analyzing simple amino acids by HPLC is their lack of a UV chromophore or fluorophore.^[6] This is overcome by a derivatization step, which attaches a UV-active or fluorescent tag to the amino acid.



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Caption: Workflow for the HPLC analysis of **2-(Dimethylamino)butanoic acid**.

Step-by-Step HPLC Protocol (General)

This protocol is based on standard methods for amino acid analysis and would require method development for this specific analyte.[8]

- Standard Preparation: Prepare a stock solution of a reference standard of **2-(Dimethylamino)butanoic acid** of known concentration. Create a series of calibration standards by serial dilution.
- Sample Preparation: Dilute the sample to be analyzed to fall within the concentration range of the calibration standards.
- Derivatization:
 - To a specific volume of both the standards and the sample, add the derivatizing reagent (e.g., o-phthalaldehyde (OPA) for primary amines or 9-fluorenylmethyl chloroformate (FMOC) for secondary amines) following the reagent manufacturer's protocol.
 - Expert Insight: Since **2-(Dimethylamino)butanoic acid** is a tertiary amine, it will not react with OPA or FMOC. An alternative derivatization strategy or a different detection method like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry would be required. For the purpose of this guide, we will assume a suitable derivatizing agent exists or that LC-MS is used.
- Chromatography:
 - Column: A reversed-phase C18 column is typically used.
 - Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., sodium acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
 - Injection Volume: Typically 10-20 μL .
 - Flow Rate: Typically 1.0 mL/min.
- Detection:

- If a derivatizing agent is used, set the UV or fluorescence detector to the appropriate wavelength for the chosen tag.
- If using Mass Spectrometry, the detector would be set to monitor for the m/z of the parent ion (131) and key fragment ions.
- Quantification:
 - Generate a calibration curve by plotting the peak area of the standards against their concentration.
 - Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.
 - The system is self-validating through the linearity of the calibration curve ($R^2 > 0.99$) and the consistent retention time of the analyte peak.

Safety and Handling

While a specific safety data sheet for **2-(Dimethylamino)butanoic acid** is not widely available, its safety profile can be inferred from its functional groups. It should be handled with the standard precautions for a mildly corrosive and irritating organic acid and amine.

- Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
- Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
- Storage: Store in a cool, dry place away from strong oxidizing agents.

Conclusion

2-(Dimethylamino)butanoic acid represents a molecule with potential applications in synthetic chemistry. This guide has established its fundamental identifiers and provided a robust framework for its synthesis and analysis based on established chemical principles and methodologies applied to analogous compounds. The predictive nature of some of the

presented data underscores the need for further experimental validation, for which this guide provides a solid starting point for any research and development professional.

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